N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide
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Overview
Description
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide is a synthetic organic compound known for its diverse applications in scientific research. This compound features a complex structure with a chlorophenyl group, a morpholine ring, and a propoxybenzamide moiety, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide typically involves multiple steps:
Formation of the Intermediate: The initial step involves the reaction of 4-chlorobenzaldehyde with morpholine to form an intermediate compound.
Alkylation: The intermediate is then subjected to alkylation using 2-bromoethylamine to introduce the ethylamine group.
Amidation: The final step involves the reaction of the alkylated intermediate with 4-propoxybenzoic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction conditions (temperature, pressure, and pH), and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or phenols.
Scientific Research Applications
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide involves its interaction with specific molecular targets. The compound is known to bind to certain receptors or enzymes, modulating their activity and influencing various biochemical pathways. For instance, it may act as an inhibitor of specific enzymes involved in inflammatory processes or as a modulator of receptor-mediated signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide
- 4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)-benzenesulfonamide
Uniqueness
N-[2-(4-chlorophenyl)-2-(morpholin-4-yl)ethyl]-4-propoxybenzamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced selectivity and potency in its biological activities, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C22H27ClN2O3 |
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Molecular Weight |
402.9 g/mol |
IUPAC Name |
N-[2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-4-propoxybenzamide |
InChI |
InChI=1S/C22H27ClN2O3/c1-2-13-28-20-9-5-18(6-10-20)22(26)24-16-21(25-11-14-27-15-12-25)17-3-7-19(23)8-4-17/h3-10,21H,2,11-16H2,1H3,(H,24,26) |
InChI Key |
BRRPKKBMTFFRNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=C(C=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
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